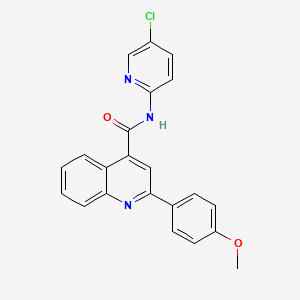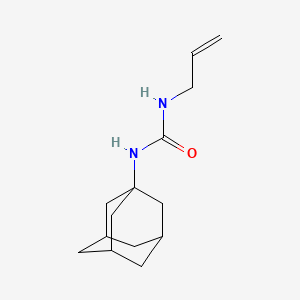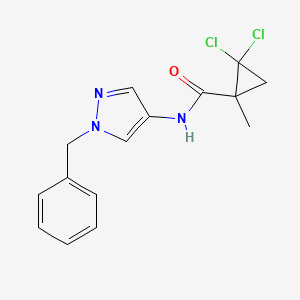![molecular formula C23H33N3O B4278319 3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B4278319.png)
3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide
概要
説明
3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide: is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an adamantyl group, a methyl group, and a methylphenyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide and the piperazine intermediate.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents such as methyl iodide.
Incorporation of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylphenyl halide and the piperazine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the piperazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the adamantyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents such as halides, sulfonates, and organometallic compounds.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified pharmacological properties.
Substitution Products: Substituted derivatives with different functional groups.
科学的研究の応用
3-methyl-4-(4-methylphenyl)-N-(tricyclo[331
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s pharmacological properties have been explored for potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: Its stability and reactivity make it useful in industrial processes, including the production of pharmaceuticals and specialty chemicals.
作用機序
The mechanism of action of 3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
N-1-adamantyl-3-methyl-4-(4-chlorophenyl)-1-piperazinecarboxamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.
N-1-adamantyl-3-methyl-4-(4-fluorophenyl)-1-piperazinecarboxamide: Similar structure with a fluorophenyl group instead of a methylphenyl group.
N-1-adamantyl-3-methyl-4-(4-bromophenyl)-1-piperazinecarboxamide: Similar structure with a bromophenyl group instead of a methylphenyl group.
Uniqueness: 3-methyl-4-(4-methylphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide is unique due to the presence of the methylphenyl group, which can influence its pharmacological properties and reactivity compared to other similar compounds. The adamantyl group also contributes to its stability and potential biological activities.
特性
IUPAC Name |
N-(1-adamantyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-16-3-5-21(6-4-16)26-8-7-25(15-17(26)2)22(27)24-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,17-20H,7-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJYWYKEHVSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
![3-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-1-(3-METHYLPHENYL)UREA](/img/structure/B4278296.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B4278302.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
![6-({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278315.png)
![N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4278327.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278333.png)

